molecular formula C14H18ClNO2 B8628215 7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one

7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one

Cat. No.: B8628215
M. Wt: 267.75 g/mol
InChI Key: NJOMRIYDUPIKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one is a synthetic organic compound with the molecular formula C14H18ClNO2 and a molecular weight of 267.75 g/mol . This compound belongs to the class of chromanones, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one typically involves the reaction of 6-chlorochroman-4-one with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process . This method allows for better control over reaction parameters, such as temperature and pressure, and can lead to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted chromanones .

Mechanism of Action

The mechanism of action of 7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one

InChI

InChI=1S/C14H18ClNO2/c1-14(2,3)16-8-9-6-13-10(7-11(9)15)12(17)4-5-18-13/h6-7,16H,4-5,8H2,1-3H3

InChI Key

NJOMRIYDUPIKME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CC2=C(C=C1Cl)C(=O)CCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of tert-butylamine (7.3 g, 99.78 mmol) and Et3N (10.1 g, 99.78 mmol) in anhydrous CH2Cl2 (50 mL) was added a solution of 7-bromomethyl-6-chloro-chroman-4-one (25 g, 90.71 mmol) in CH2Cl2 (150 mL) dropwise. Stirring was continued for 16 h. The mixture was concentrated, taken up in H2O, acidified with 10% HCl until pH 1, and extracted with Et2O (discarded). The acidic aqueous layer was neutralized with 5 N NaOH, and extracted with CH2Cl2 (3×). The combined extracts were dried over MgSO4, concentrated to give a yellow solid.
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

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